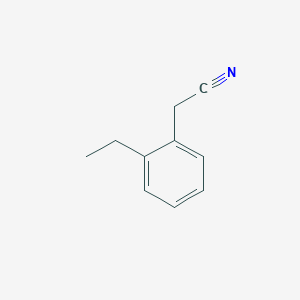

2-(2-Ethylphenyl)acetonitrile

説明

Overview of Acetonitrile (B52724) Derivatives in Organic Chemistry

Acetonitrile (CH₃CN) is the simplest organic nitrile and serves as a fundamental scaffold for a vast array of derivatives. Its utility in organic chemistry is multifaceted; it is widely employed as a polar aprotic solvent, particularly in high-performance liquid chromatography (HPLC), due to its ability to dissolve a wide range of polar and nonpolar compounds. Beyond its role as a solvent, acetonitrile is a versatile two-carbon building block in organic synthesis.

The chemistry of acetonitrile derivatives is rich and varied. The protons on the methyl group adjacent to the nitrile are weakly acidic, allowing for deprotonation to form a nucleophilic carbanion. This anion can participate in a variety of carbon-carbon bond-forming reactions, including alkylations and condensations with carbonyl compounds. Furthermore, the nitrogen atom possesses a lone pair of electrons, enabling it to act as a nucleophile and coordinate with metals. The nitrile group itself can undergo a range of transformations, including hydrolysis to carboxylic acids or amides, reduction to amines, and addition reactions with various nucleophiles. These reactions make acetonitrile and its derivatives indispensable reagents for introducing the cyano group or for the synthesis of nitrogen-containing heterocycles, which are prevalent in biologically active molecules.

Significance of Arylacetonitriles in Synthetic and Medicinal Chemistry

Arylacetonitriles, which feature a cyanomethyl group attached to an aromatic ring, represent a particularly important subclass of acetonitrile derivatives. Their significance stems from their role as versatile intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials. The presence of the aromatic ring and the reactive nitrile group allows for extensive functionalization, making them valuable precursors to more complex molecular architectures.

In synthetic chemistry, the methylene (B1212753) bridge of arylacetonitriles can be readily functionalized, for instance, through α-arylation or α-alkylation, to create sterically hindered and structurally diverse products. The cyano group can be converted into other key functional groups, such as carboxylic acids, amides, amines, and ketones, providing access to a broad spectrum of organic compounds. This versatility has been exploited in the total synthesis of numerous natural products and complex organic molecules.

From a medicinal chemistry perspective, the arylacetonitrile moiety is a common structural motif in many biologically active compounds. Moreover, their role as synthetic precursors is critical in drug discovery and development. For example, they are key intermediates in the synthesis of various classes of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs), antihistamines, and anticonvulsants. The ability to readily modify both the aryl ring and the acetonitrile portion of the molecule allows medicinal chemists to systematically explore structure-activity relationships and optimize the pharmacological properties of lead compounds.

Research Landscape of 2-(2-Ethylphenyl)acetonitrile within its Class

Within the broader class of arylacetonitriles, this compound has emerged as a compound of significant interest, primarily due to its role as a key intermediate in the synthesis of important pharmaceutical agents. Research into this specific ortho-substituted arylacetonitrile is often driven by its utility in constructing the core structures of high-value therapeutic molecules.

A notable application of this compound is as a precursor in the synthesis of the anticoagulant drug Indobufen and the anticancer agent Aminoglutethimide google.com. This highlights the compound's importance in the pharmaceutical industry and underscores the demand for efficient and scalable synthetic routes to its production. A Chinese patent describes a method for synthesizing 2-alkylphenylacetonitriles, including this compound, with reported yields as high as 98% google.com. This method involves the decomposition of an intermediate compound in an alkoxide-containing alcoholic solution, offering a simple and high-conversion pathway to the desired product google.com.

The research landscape for this compound is thus closely tied to process chemistry and the optimization of synthetic methodologies for drug manufacturing. While it may not be as extensively studied for its own biological properties, its value as a building block ensures continued interest from the chemical and pharmaceutical research communities. The development of novel and efficient synthetic strategies for ortho-alkylated phenylacetonitriles remains an active area of research, driven by the need for cost-effective and environmentally benign manufacturing processes for a range of pharmaceuticals.

Below is a table summarizing the key properties of this compound.

| Property | Value |

|---|---|

| CAS Number | 74533-20-3 |

| Molecular Formula | C₁₀H₁₁N chemscene.com |

| Molecular Weight | 145.20 g/mol chemscene.com |

| Topological Polar Surface Area (TPSA) | 23.79 Ų chemscene.com |

| LogP | 2.31508 chemscene.com |

| Hydrogen Bond Acceptors | 1 chemscene.com |

| Hydrogen Bond Donors | 0 chemscene.com |

| Rotatable Bonds | 2 chemscene.com |

Structure

3D Structure

特性

IUPAC Name |

2-(2-ethylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-9-5-3-4-6-10(9)7-8-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLAUEJCYCBLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568415 | |

| Record name | (2-Ethylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74533-20-3 | |

| Record name | (2-Ethylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 2 Ethylphenyl Acetonitrile

Established Synthetic Routes for Substituted Phenylacetonitriles

The preparation of phenylacetonitrile (B145931) and its derivatives, including the target compound 2-(2-ethylphenyl)acetonitrile, is well-documented in organic chemistry. These routes typically involve the formation of a carbon-carbon bond between the cyanomethyl group and the aromatic ring system.

A cornerstone in the synthesis of phenylacetonitriles is the nucleophilic substitution (SN) reaction, where a cyanide nucleophile displaces a leaving group on a benzylic carbon. wikipedia.orgthieme-connect.de This method is widely employed due to its straightforward nature and the commercial availability of the required starting materials. The reaction typically proceeds via an SN2 mechanism, especially with basic nucleophiles like cyanide. sciencemadness.org

The most common precursors for this transformation are benzyl (B1604629) halides, such as 2-ethylbenzyl chloride or 2-ethylbenzyl bromide. guidechem.com These compounds are reacted with a cyanide salt, which serves as the source of the nitrile group. wikipedia.org

Commonly used cyanide sources include:

Sodium Cyanide (NaCN) : A frequently used, cost-effective cyanide salt. wikipedia.org

Potassium Cyanide (KCN) : Another common inorganic cyanide.

Cuprous Cyanide (CuCN) : Sometimes used as an alternative to alkali metal cyanides. wikipedia.org

The choice of cyanide source can be influenced by factors such as solubility and reactivity. For instance, the reaction of alkyl halides with sodium cyanide in dimethyl sulfoxide (B87167) is noted to be significantly faster than with potassium cyanide. mdma.ch

Optimizing reaction conditions is critical to maximize the yield of the desired phenylacetonitrile and minimize side products, such as the corresponding benzyl alcohol from hydrolysis. epa.gov Key parameters include the choice of solvent and the use of catalysts.

Solvent Systems: A significant challenge is the mutual insolubility of the organic benzyl halide and the inorganic cyanide salt. stackexchange.com To overcome this, solvent systems are chosen to facilitate the interaction between reactants.

Mixed Solvent Systems : A mixture of ethanol (B145695) and water is often used to dissolve both the organic halide and the aqueous cyanide. stackexchange.com

Aprotic Polar Solvents : Solvents like dimethyl sulfoxide (DMSO) have proven highly effective for this reaction, allowing for rapid and efficient conversion of alkyl chlorides and bromides to nitriles at moderate temperatures. mdma.ch

Phase-Transfer Catalysis (PTC): An elegant solution to the solubility problem is the use of a phase-transfer catalyst. These catalysts, typically quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide or benzyltriethylammonium chloride, transport the cyanide anion from the aqueous phase to the organic phase containing the benzyl halide. epa.govstackexchange.comgoogle.com This technique allows the reaction to proceed at high rates and with excellent selectivity, often yielding the benzyl cyanide as the sole product, thereby preventing hydrolysis. epa.gov A patented process highlights the reaction of a benzyl halide with an aqueous cyanide solution in the presence of an onium salt, with controlled water content, to achieve conversions as high as 95-100%. google.com

| Precursor | Cyanide Source | Catalyst/Solvent | Key Findings | Reference |

|---|---|---|---|---|

| Benzyl Halides | Sodium Cyanide (NaCN) | Ethanol/Water | Ethanol is added to co-solubilize the water-soluble cyanide salt and the water-insoluble benzyl halide. | stackexchange.com |

| Benzyl Halides | Sodium Cyanide (NaCN) | Dimethyl Sulfoxide (DMSO) | Provides an improved general method for preparing nitriles from chlorides and bromides with rapid reaction times. | mdma.ch |

| Benzyl Halides | Aqueous Cyanide | Tetrabutylammonium Bromide (Phase-Transfer Catalyst) | Prevents hydrolysis to benzyl alcohol, yielding benzyl cyanide as the sole product. | epa.gov |

| Ring-Substituted Benzyl Halide | Aqueous Cyanide | Onium Salt (Phase-Transfer Catalyst) | High conversion (95%) and selectivity (100%) are achieved with controlled water content. | google.com |

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between a carbonyl compound and a species containing an active methylene (B1212753) group, such as a phenylacetonitrile derivative. academie-sciences.frmdpi.com While this reaction is typically used to synthesize substituted alkenes from phenylacetonitriles rather than synthesizing the nitriles themselves, it is a crucial reaction pathway involving acetonitrile (B52724) derivatives. In this context, a substituted phenylacetonitrile (like this compound) acts as the active methylene component.

The reaction involves the condensation of an aldehyde or ketone with the phenylacetonitrile in the presence of a basic catalyst. mdpi.comresearchgate.net Various catalysts and conditions have been developed to promote this transformation efficiently.

Base Catalysts : Amines, ammonia (B1221849), ammonium salts, and piperidine (B6355638) are traditionally used. mdpi.com

Solid Catalysts : More modern and environmentally friendly approaches utilize solid catalysts like potassium phosphate, which can afford products in high yields (>80%) at room temperature. mdpi.com

Solvent-Free Conditions : Methods using neat powdered potassium hydroxide (B78521) (KOH) or potassium carbonate (K2CO3) with a phase-transfer agent have been developed for rapid, solvent-free synthesis. researchgate.net

Advanced Catalysts : Amine-functionalized silica-coated magnetic nanoparticles have been employed as recyclable catalysts for Knoevenagel condensations under ultrasound irradiation, demonstrating compatibility with phenylacetonitrile. academie-sciences.fr

| Reactants | Catalyst | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Aldehyde + Substituted Phenylacetonitrile | Potassium Phosphate | Absolute Ethanol, Room Temperature | Yields E-isomers exclusively in >80% yield. | mdpi.com |

| 4-Methoxybenzaldehyde + Phenylacetonitrile | Powdered KOH | Solvent-Free, Room Temperature | Rapid reaction completed within minutes. | researchgate.net |

| Aromatic Aldehydes + Phenylacetonitrile | Amine functionalized silica (B1680970) coated Fe3O4 nanoparticles | Water, Ultrasound Irradiation | Achieves excellent product yields (85%) with a recyclable catalyst. | academie-sciences.fr |

Modern synthetic chemistry has pursued the development of catalytic methods that offer milder conditions, broader functional group tolerance, and improved efficiency over classical routes.

Copper-catalyzed reactions represent a significant advancement in the synthesis of nitriles. These methods can involve the direct cyanation of aryl halides or the cyanomethylation of various substrates using acetonitrile as the cyanomethyl source. organic-chemistry.orgrsc.org

One notable development is the copper-catalyzed domino halogen exchange-cyanation of aryl bromides. organic-chemistry.org This procedure is an improvement on the traditional Rosenmund-von Braun reaction, which necessitates stoichiometric copper(I) cyanide and harsh conditions. The modern method uses catalytic amounts of a copper(I) iodide salt (CuI), a diamine ligand, and sodium cyanide in a nonpolar solvent like toluene (B28343) at elevated temperatures (e.g., 110 °C). This system offers milder conditions and simplifies product purification. organic-chemistry.org

Furthermore, copper catalysts have been successfully used for the cyanomethylation of substrates like imines and α,β-alkenes using acetonitrile as both the reactant and solvent. rsc.org These reactions, often utilizing a simple copper salt like copper(II) acetate (B1210297) or copper(I) iodide, can proceed at elevated temperatures (e.g., 135 °C) to produce various unsaturated nitriles in good to excellent yields (69–98%). rsc.org While direct cyanomethylation of an ethylbenzene (B125841) precursor to this compound is less common, these catalytic systems highlight the versatility of copper in forming the crucial C-C bond adjacent to a cyano group. researchgate.netorganic-chemistry.org

| Reaction Type | Substrate | Catalytic System | Conditions | Key Findings | Reference |

|---|---|---|---|---|---|

| Domino Halide Exchange-Cyanation | Aryl Bromides | 10 mol % CuI, 20 mol % KI, 1.0 equiv. diamine ligand, 1.2 equiv. NaCN | Toluene, 110 °C | Milder alternative to Rosenmund-von Braun; simplifies product isolation. | organic-chemistry.org |

| Cyanomethylation | Imines and α,β-Alkenes | Copper(I) or Copper(II) salts (e.g., CuI, Cu(OAc)2) | Acetonitrile, 135 °C | Provides good to excellent yields (69-98%) of unsaturated nitriles. | rsc.org |

Advanced Catalytic Syntheses of Acetonitriles

Radical Cyclization Strategies Incorporating Acetonitrile

The synthesis of nitrile-containing compounds through radical cyclization is a powerful method for constructing cyclic systems. While direct synthesis of this compound via a simple radical cyclization is not a standard approach, hypothetical pathways can be proposed based on established radical chemistry principles. These strategies often involve the intramolecular addition of a carbon-centered radical to an aromatic ring or other unsaturated systems. mdpi.com

A speculative radical cascade reaction could be envisioned for forming a precursor to the target molecule. For instance, a 7-exo acyl radical cyclization followed by further transformations could create a bicyclic system that, upon ring-opening and functional group manipulation, yields the desired ortho-substituted phenylacetonitrile. nih.gov Such cascade reactions can create multiple stereocenters with high diastereoselectivity. nih.gov

Another approach involves the generation of a cyanomethyl radical (•CH2CN) from acetonitrile, which can then participate in various reactions. mdpi.com For example, a tert-butoxy (B1229062) radical can abstract a hydrogen atom from acetonitrile, forming the •CH2CN radical. This radical could then add to a suitable precursor, such as a substituted styrene (B11656) or a related unsaturated system, to introduce the cyanomethyl group. mdpi.com However, controlling the regioselectivity to achieve the specific ortho-ethyl substitution pattern would be a significant challenge in this hypothetical scenario.

Electrocatalytic and Photocatalytic Methods in Nitrile Synthesis

Modern synthetic chemistry has seen a surge in the development of electrocatalytic and photocatalytic methods, which offer milder and more sustainable alternatives to traditional synthetic routes. These techniques are particularly relevant for nitrile synthesis.

Photocatalysis, especially when combined with transition metal catalysis, provides an energy-efficient pathway for chemical synthesis under mild conditions. nih.gov A notable development is the metal- and cyanide-free visible-light-induced photocatalytic ammoxidation of C(sp³)–H bonds. uni-regensburg.de This method can convert methylarenes into the corresponding aryl nitriles using an organic dye like 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPP) as the photocatalyst, with an ammonia source and molecular oxygen. uni-regensburg.deresearchgate.net Theoretically, this approach could be applied to 2-ethyltoluene to directly synthesize this compound, although the selectivity between the methyl and ethyl groups would need to be controlled.

Electrocatalysis offers another promising route. For instance, the electrocatalytic hydrogenation of acetonitrile can produce ethylamine (B1201723) using a proton exchange membrane (PEM) system with a palladium-on-carbon (Pd/C) catalyst. nih.gov While this reaction demonstrates the electrochemical manipulation of nitriles, a more relevant application for synthesis would be the electrocatalytic dehydrogenation of an amine to form a nitrile. rsc.org Furthermore, electrosynthesis can be designed to be more selective and energy-efficient by controlling the electrode potential, which can minimize overpotential and drive reactions through specific pathways. acs.org A heterogeneous photocatalytic method using nickel deposited on mesoporous carbon nitride has been reported for the synthesis of primary anilines, showcasing the potential of integrated photocatalyst systems for related transformations. nih.gov

| Method | Description | Potential Application for this compound |

| Photocatalytic Ammoxidation | Metal-free, visible-light-induced conversion of methylarenes to aryl nitriles using an organic dye photocatalyst. uni-regensburg.de | Direct conversion of 2-ethyltoluene to this compound. |

| Electrocatalysis | Use of electrical potential to drive chemical reactions, offering control over selectivity and energy efficiency. acs.org | Could be adapted for the final cyanation step or for precursor synthesis under mild conditions. |

| Heterogeneous Photocatalysis | Employs a solid, recyclable photocatalyst, such as nickel on carbon nitride, for sustainable synthesis. nih.gov | A similar system could be designed for the synthesis of the target nitrile or its precursors. |

Proposed and Hypothetical Synthetic Pathways for this compound

The synthesis of this compound can be approached by considering two key aspects: the installation of the ortho-ethylphenyl group and the introduction of the acetonitrile moiety.

Strategies for ortho-Ethylphenyl Group Installation

Achieving exclusive ortho-substitution in electrophilic aromatic substitution reactions is often challenging due to the inherent preference for para-substitution, which is driven by steric hindrance at the more crowded ortho-positions. masterorganicchemistry.com To circumvent this, a "blocking group" strategy can be employed.

This strategy involves three main steps:

Blocking the para-position: A reversible functional group is introduced onto the aromatic ring, which directs subsequent reactions away from the para-position. The sulfonyl group (–SO₃H) is a common choice for this purpose. masterorganicchemistry.com

Ortho-substitution: The desired electrophilic substitution (e.g., Friedel-Crafts acylation followed by reduction to install the ethyl group) is performed. With the para-position blocked, the reaction is forced to occur at the ortho-position.

Deprotection: The blocking group is removed, yielding the desired ortho-substituted product. The sulfonyl group can be removed by heating with a strong acid. masterorganicchemistry.com

An alternative, though often requiring harsh conditions, is the use of a bulky tert-butyl group as the blocking agent. masterorganicchemistry.com Another strategy involves directed ortho-metalation, where a directing group on the aromatic ring coordinates to an organometallic reagent (like an organolithium), leading to deprotonation and subsequent functionalization at the adjacent ortho-position.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, energy-efficient, and reduce waste. nih.govsemanticscholar.org These principles can be applied to the synthesis of this compound through innovative solvent and catalyst choices.

A key aspect of green chemistry is minimizing or eliminating the use of hazardous organic solvents. acs.org For nitrile synthesis, several greener alternatives have been developed.

One-pot, solvent-free reactions, often accelerated by microwave irradiation, represent a highly efficient and environmentally friendly approach. niscpr.res.in For example, aldehydes can be converted to nitriles in high yields within minutes using hydroxylamine (B1172632) hydrochloride and a catalytic amount of pyridine (B92270) under solvent-free microwave conditions. niscpr.res.in This method could be applied to 2-ethylbenzaldehyde (B125284) to produce the target nitrile.

Deep eutectic solvents (DESs) are another promising class of green solvents. organic-chemistry.org A mixture of choline (B1196258) chloride and urea (B33335), for instance, can act as both a catalyst and a solvent for the synthesis of nitriles from aldehydes. organic-chemistry.orgorganic-chemistry.org This method is eco-friendly, avoids toxic reagents, and the DES can often be recycled, making it suitable for industrial applications. organic-chemistry.org The reaction proceeds under mild, solvent-free conditions with high atom economy. organic-chemistry.org

The development of sustainable catalysts focuses on using reusable, non-toxic, and earth-abundant materials. chemrxiv.org For nitrile synthesis, this involves moving away from precious metal catalysts toward more sustainable options.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. The ammoxidation of alcohols over heterogeneous catalysts is considered a sustainable process due to its atom economy and the use of recyclable catalysts. rsc.org Nanoscale cobalt oxide-based catalysts have been shown to be effective and reusable for the selective aerobic oxidation of amines to nitriles under mild conditions. rsc.org

Mechanistic Investigations of Key Synthetic Reactions

The primary route for synthesizing this compound involves the reaction of a 2-ethylbenzyl halide (e.g., 2-ethylbenzyl chloride or 2-ethylbenzyl bromide) with an alkali metal cyanide. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. For substrates that are less reactive or for alternative synthetic strategies, metal-catalyzed cross-coupling reactions represent another, though less common, pathway.

The kinetics of the synthesis of this compound via the nucleophilic substitution pathway are characteristic of an SN2 mechanism. The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. libretexts.org This single step is the rate-determining step (RDS) for the entire reaction. libretexts.org

The reaction rate is dependent on the concentration of both the substrate (2-ethylbenzyl halide) and the cyanide nucleophile. This bimolecular dependency gives rise to a second-order rate law:

Rate = k[R-X][CN⁻]

Where:

[R-X] is the concentration of the 2-ethylbenzyl halide.

[CN⁻] is the concentration of the cyanide ion.

k is the second-order rate constant.

Table 1: Influence of Reactant Concentration on Reaction Rate for the SN2 Synthesis This interactive table illustrates the second-order kinetics of the reaction. Changes in the concentration of either reactant directly impact the calculated reaction rate.

| Relative [2-Ethylbenzyl Halide] | Relative [Cyanide] | Relative Reaction Rate |

| 1 | 1 | 1 |

| 2 | 1 | 2 |

| 1 | 2 | 2 |

| 2 | 2 | 4 |

| 0.5 | 1 | 0.5 |

| 1 | 0.5 | 0.5 |

The SN2 reaction for the formation of this compound proceeds through a single, high-energy transition state and does not involve any reaction intermediates. libretexts.org The energy profile of the reaction is characterized by a single peak, the apex of which represents the energy of the transition state.

Key features of the transition state include:

Geometry : The central carbon atom adopts a trigonal bipyramidal geometry. pressbooks.pubmasterorganicchemistry.com The incoming cyanide nucleophile and the departing halide leaving group are positioned 180° apart, occupying the two axial positions.

Bonding : The bond between the carbon and the cyanide ion is partially formed, while the bond between the carbon and the halide is partially broken. These partial bonds are typically represented by dashed lines. pressbooks.pub

Stereochemistry : The nucleophile attacks the carbon from the side opposite to the leaving group, in a process known as "backside attack". libretexts.orgmasterorganicchemistry.com This leads to an inversion of stereochemical configuration at the carbon center, known as a Walden inversion.

The energy of this transition state (the activation energy) is the primary barrier to the reaction. Factors that stabilize this transition state, such as a polar aprotic solvent that can solvate the cation without strongly interacting with the nucleophile, will lower the activation energy and increase the reaction rate. nih.gov Conversely, steric hindrance from bulky substituents can raise the energy of the crowded transition state and slow the reaction. libretexts.org

Table 2: Characteristics of the SN2 Transition State

| Feature | Description | Impact on Reaction Rate |

| Geometry | Trigonal bipyramidal | The specific geometry is a fundamental requirement of the SN2 mechanism. |

| Hybridization | The central carbon is considered to be sp² hybridized, with the three non-reacting substituents lying in a plane. | Steric crowding within this plane can destabilize the transition state. libretexts.org |

| Partial Bonds | The C---CN bond is forming, and the C---X (halide) bond is breaking simultaneously. pressbooks.pub | The stability of these partial bonds is influenced by the nucleophilicity and leaving group ability. |

| Charge Distribution | The negative charge is distributed between the incoming nucleophile and the outgoing leaving group. | Solvents that can stabilize this delocalized charge without solvating the nucleophile are ideal. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. It is the minimum energy required for the reaction to occur. libretexts.org | Lower Ea leads to a faster reaction rate. |

In practice, the synthesis of this compound from its corresponding benzyl halide and an inorganic cyanide salt (e.g., NaCN, KCN) faces a challenge: the reactants exist in separate, immiscible phases (an organic phase for the substrate and an aqueous phase for the salt). This issue is overcome by using Phase-Transfer Catalysis (PTC) . wikipedia.org

Phase-Transfer Catalysis (PTC) Mechanism: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or a phosphonium (B103445) salt, facilitates the reaction by carrying the cyanide anion from the aqueous phase into the organic phase. wikipedia.orggoogle.com

The catalytic cycle can be described as follows:

Anion Exchange : In the aqueous phase, the quaternary ammonium cation (Q⁺) from the catalyst exchanges its original anion (e.g., Br⁻) for a cyanide anion (CN⁻) from the dissolved salt.

Phase Transfer : The newly formed lipophilic ion pair, [Q⁺CN⁻], is soluble in the organic phase and migrates across the phase boundary. google.com

Nucleophilic Substitution : In the organic phase, the "naked" and highly reactive cyanide anion attacks the 2-ethylbenzyl halide substrate in a standard SN2 reaction, forming the product this compound and releasing the halide ion (X⁻).

Catalyst Regeneration : The catalyst cation (Q⁺) pairs with the newly generated halide ion (X⁻) to form [Q⁺X⁻], which then migrates back to the aqueous phase to restart the cycle.

Palladium-Catalyzed Cyanation: An alternative, though less common for benzylic substrates, is palladium-catalyzed cyanation. This method is highly effective for aryl halides. rsc.org The mechanism involves a Pd(0)/Pd(II) catalytic cycle:

Oxidative Addition : A Pd(0) complex oxidatively adds to the aryl-halide bond, forming a Pd(II) intermediate. nih.gov

Transmetalation : The cyanide group is transferred from a cyanide source (often Zn(CN)₂) to the palladium center, displacing the halide.

Reductive Elimination : The aryl group and the cyanide group are eliminated from the palladium complex, forming the final nitrile product and regenerating the Pd(0) catalyst. nih.gov

A primary challenge in this method is catalyst deactivation by excess cyanide ions, which can be mitigated by using specific cyanide sources like zinc cyanide or potassium ferrocyanide. nih.govresearchgate.net

Table 3: Role of Key Components in the Synthesis

| Component | Type | Role in Reaction Mechanism |

| Substrate | 2-Ethylbenzyl chloride/bromide | Provides the electrophilic benzylic carbon center for nucleophilic attack. |

| Nucleophile | Sodium Cyanide (NaCN), Potassium Cyanide (KCN) | The source of the cyanide anion (CN⁻) which attacks the substrate to form the new C-C bond. orgsyn.org |

| Catalyst | Tetrabutylammonium Bromide (TBAB) | Phase-transfer catalyst; transports the CN⁻ anion from the aqueous phase to the organic phase to allow the reaction to occur. google.comresearchgate.net |

| Solvent System | Water / Organic Solvent (e.g., Toluene) | Creates a two-phase system necessary for PTC. Water dissolves the inorganic cyanide salt, while the organic solvent dissolves the substrate and catalyst. |

| Alternative Catalyst | Pd₂(dba)₃ / Ligand (e.g., dppf) | Palladium catalyst system for cross-coupling reactions, proceeding via an oxidative addition/reductive elimination cycle. researchgate.net |

| Alternative CN Source | Zinc Cyanide (Zn(CN)₂) | Used in palladium-catalyzed reactions; its low solubility helps prevent catalyst poisoning by maintaining a low concentration of free cyanide. nih.govresearchgate.net |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment of 2 2 Ethylphenyl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) for Aromatic and Aliphatic Protons

Proton NMR (¹H NMR) spectroscopy of 2-(2-Ethylphenyl)acetonitrile allows for the identification and characterization of the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the range of δ 7.0–7.6 ppm. The methylene (B1212753) protons of the acetonitrile (B52724) group (-CH₂CN) are expected to produce a singlet around δ 3.5-3.7 ppm. The ethyl group protons will present as a quartet for the methylene group (-CH₂) and a triplet for the methyl group (-CH₃), with their exact chemical shifts influenced by the aromatic ring. rsc.orgrsc.org

Table 1: ¹H NMR Spectral Data of this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic | 7.0 - 7.6 | Multiplet | - |

| Methylene (-CH₂CN) | ~3.6 | Singlet | - |

| Ethyl (-CH₂) | ~2.7 | Quartet | ~7.5 |

| Ethyl (-CH₃) | ~1.2 | Triplet | ~7.5 |

Note: The exact chemical shifts can vary depending on the solvent and instrument frequency.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The nitrile carbon (-CN) is characteristically found downfield, typically around δ 117-120 ppm. The aromatic carbons will produce a series of signals in the δ 125-140 ppm region. The carbons of the ethyl group and the methylene bridge will appear in the aliphatic region of the spectrum. rsc.orgrsc.org

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| Nitrile (-CN) | ~118 |

| Aromatic (C-quaternary) | ~138, ~129 |

| Aromatic (CH) | ~128, ~127, ~126, ~125 |

| Methylene (-CH₂CN) | ~22 |

| Ethyl (-CH₂) | ~26 |

| Ethyl (-CH₃) | ~15 |

Note: The exact chemical shifts can vary depending on the solvent and instrument frequency.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity.nih.gov

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.

Correlation SpectroscopY (COSY) reveals proton-proton couplings, helping to trace the connections within the ethyl group and to correlate adjacent aromatic protons. rsc.orgresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group. rsc.orgcolumbia.edu

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy shows correlations between protons and carbons that are two or three bonds apart. rsc.orgcolumbia.edu This is particularly useful for confirming the connection of the ethyl group and the acetonitrile moiety to the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification.nih.govchemicalbook.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands. A sharp and intense peak around 2240-2260 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and methylene groups are observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to signals in the 1450-1600 cm⁻¹ region. rsc.org

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | ~2245 | Strong, Sharp |

| Aromatic C-H | >3000 | Medium |

| Aliphatic C-H | <3000 | Medium |

| Aromatic C=C | 1450 - 1600 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis.nih.govchemicalbook.com

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (145.20 g/mol ). chemscene.comchemsrc.com The fragmentation pattern can provide further structural confirmation, with common fragments arising from the loss of the nitrile group or cleavage of the ethyl group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination.chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. scispace.com This technique can distinguish between compounds with the same nominal mass but different chemical formulas, thus providing definitive confirmation of the molecular formula C₁₀H₁₁N for this compound. rsc.orgnih.gov

Chromatographic Techniques for Purity Analysis and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities that may arise during its synthesis. Commercial grades of this compound are often available at purities of around 95%, making chromatographic purification and analysis a critical step for applications requiring higher purity. iucr.orgmarquette.educhemscene.com These methods exploit differences in the physicochemical properties of the compound and its contaminants, such as polarity, volatility, and size, to achieve separation. Both gas and liquid chromatography are powerful tools for the qualitative and quantitative analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method for the purity assessment of volatile and thermally stable compounds like this compound. researchgate.netpsu.edu In this technique, the sample is vaporized and separated into its components as it travels through a capillary column. The separated components then enter a mass spectrometer, which ionizes and fragments the molecules, producing a unique mass spectrum that serves as a molecular fingerprint. shimadzu.com

For this compound, a non-polar or medium-polarity capillary column (such as one based on 5% phenyl-methylpolysiloxane) would typically be used. chromatographyonline.comresearchgate.net The compound's retention time in the gas chromatogram provides a measure of its identity and can be used for quantification, while the mass spectrum allows for definitive structural confirmation. The use of high-purity solvents like acetonitrile is crucial to avoid interference, though direct injection of acetonitrile extracts can sometimes be challenging due to its high polarity and expansion coefficient. researchgate.net

The mass spectrum of this compound under electron ionization (EI) would be expected to show a molecular ion peak (M+) corresponding to its molecular weight (145.20 g/mol ). The fragmentation pattern would likely involve characteristic losses based on its structure, such as the loss of an ethyl group, a methyl radical from the ethyl group, or rearrangements common to alkylbenzenes. The presence of the nitrile group is a key feature for identification. spectroscopyonline.com

Illustrative GC-MS Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Structure of Fragment | Relative Intensity (%) |

|---|---|---|---|

| 145 | [M]⁺ (Molecular Ion) | [C₁₀H₁₁N]⁺ | 45 |

| 130 | [M-CH₃]⁺ | [C₉H₈N]⁺ | 100 (Base Peak) |

| 116 | [M-C₂H₅]⁺ | [C₈H₆N]⁺ | 85 |

| 91 | Tropylium ion | [C₇H₇]⁺ | 30 |

| 77 | Phenyl cation | [C₆H₅]⁺ | 15 |

Note: The data in this table is illustrative and represents expected fragmentation patterns based on the principles of mass spectrometry for similar aromatic nitriles. It is not based on published experimental results for this specific compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive technique for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. uleth.ca However, this technique requires a single, well-ordered crystal. Since this compound is a liquid at room temperature, obtaining its crystal structure would necessitate in-situ crystallization at cryogenic temperatures. To date, the crystal structure of this compound has not been reported in the crystallographic literature.

Should a crystal structure be determined, it would provide invaluable information. The data would confirm the molecular connectivity and reveal details about the conformation of the ethyl group relative to the phenyl ring. Furthermore, it would elucidate the nature of intermolecular interactions that govern the packing in the solid state. For organic nitriles, non-classical hydrogen bonds of the C-H···N type are common and significant interactions that influence the crystal packing. researchgate.netuleth.ca Dipolar interactions between nitrile groups (C≡N···C≡N) and π-π stacking interactions between aromatic rings could also be expected. uleth.ca

The process would involve mounting a sample, freezing it slowly on the diffractometer to grow a single crystal, and then collecting diffraction data by irradiating the crystal with X-rays. The resulting diffraction pattern is then used to calculate the electron density map and build a model of the atomic arrangement.

Illustrative Crystallographic Data for an Aromatic Nitrile

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₀H₁₁N |

| Formula Weight | 145.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.54 |

| b (Å) | 5.88 |

| c (Å) | 14.12 |

| β (°) | 105.5 |

| Volume (ų) | 842.1 |

| Z (Molecules/unit cell) | 4 |

Note: This table presents hypothetical crystallographic data for this compound, based on typical values for related organic molecules. It is for illustrative purposes only, as no experimental structure has been published.

Computational and Theoretical Chemistry Studies on 2 2 Ethylphenyl Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. aps.org It is widely used for geometry optimization, where the lowest energy (most stable) three-dimensional arrangement of atoms is found, and for calculating the total energy of the system. acs.org

For 2-(2-ethylphenyl)acetonitrile, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-31G(d) or higher, can predict key structural parameters. researchgate.net The optimization process would systematically adjust bond lengths, bond angles, and dihedral angles to find the global energy minimum. For instance, the rotation of the ethyl group relative to the phenyl ring and the orientation of the cyanomethyl group are critical conformational variables that DFT can accurately model. The resulting optimized geometry is the basis for all further property calculations. While specific published DFT optimization data for this compound is scarce, calculations on related structures confirm that modern DFT functionals provide reliable geometries. acs.org

Table 1: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₁₀H₁₁N | Basic identity of the molecule. chemscene.com |

| Molecular Weight | 145.20 g/mol | Mass of one mole of the substance. chemscene.com |

| TPSA (Topological Polar Surface Area) | 23.79 Ų | Relates to polarity and permeability. chemscene.com |

| LogP | 2.315 | Indicates lipophilicity. chemscene.com |

This table presents computationally predicted properties available from chemical databases.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.comchalcogen.ro

For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the ethylphenyl ring. The LUMO is likely distributed over the π* antibonding orbitals of the aromatic ring and the nitrile group. beilstein-journals.org The energy gap can be used to derive important reactivity descriptors, as shown in the table below. While specific values for this compound require a dedicated calculation, studies on similar aromatic nitriles provide a reference for the expected range. irjweb.combeilstein-journals.org

Table 2: Global Reactivity Descriptors from HOMO-LUMO Energies

| Parameter | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. irjweb.com |

| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. researchgate.netresearchgate.net |

| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added. researchgate.netresearchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. irjweb.com |

This table defines key reactivity parameters that can be calculated from HOMO and LUMO energies derived from DFT calculations.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de The MEP is mapped onto the electron density surface, using a color scale to indicate different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. researchgate.netresearchgate.net

In this compound, the MEP map would clearly show a region of strong negative potential localized around the nitrogen atom of the nitrile group due to the lone pair of electrons. This makes the nitrogen atom the primary site for electrophilic attack and protonation. The π-electron cloud of the benzene (B151609) ring would also exhibit a negative potential, though likely less intense than that on the nitrogen. Conversely, positive potentials would be found around the hydrogen atoms, particularly the acidic hydrogens on the α-carbon (the CH₂ group adjacent to the nitrile), making them susceptible to attack by strong bases. dtic.mil

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. windows.net For flexible molecules like this compound, MD is crucial for performing a thorough conformational analysis. nih.gov

An MD simulation models the movements of atoms by solving Newton's equations of motion. For this compound, the key degrees of freedom are the rotation around the single bonds: the bond connecting the ethyl group to the ring and the bond connecting the cyanomethyl group to the ring. chemscene.com The simulation would reveal the preferred dihedral angles (torsion angles) for these bonds and the energy barriers for rotation between different conformations (rotamers). This analysis helps to understand which shapes the molecule is most likely to adopt in solution at a given temperature, which has significant implications for its reactivity and how it interacts with other molecules. whiterose.ac.ukfrontiersin.org

Predictive Modeling for Reaction Outcomes and Selectivity

Predictive modeling, often leveraging machine learning (ML), has become a powerful tool for forecasting the outcomes of chemical reactions. arocjournal.combeilstein-journals.org These models are trained on vast datasets of known reactions and learn to identify patterns that correlate reactants, reagents, and conditions with specific products. nih.gov

For this compound, such models could predict the products of various transformations. For example, they could be used to predict the regioselectivity of an electrophilic aromatic substitution on the phenyl ring or the outcome of a reaction involving the nitrile group, such as hydrolysis or reduction. The models work by featurizing the molecules (turning their structures into numerical representations) and using these features as input for a trained algorithm. beilstein-journals.org While building a local model for a single reaction type provides high accuracy, global models trained on diverse datasets can offer valuable predictions even for reactions not explicitly seen during training. beilstein-journals.orgchemrxiv.org

Theoretical Studies of Intermolecular Interactions and Crystal Packing

Understanding how molecules pack together in the solid state is crucial for controlling the properties of crystalline materials. Theoretical studies can predict the most stable crystal packing arrangement and analyze the intermolecular forces that govern it.

Chemical Reactivity and Derivatization of 2 2 Ethylphenyl Acetonitrile

Reactions at the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and the nitrogen atom nucleophilic. This electronic arrangement is the basis for a host of addition reactions.

Hydrolysis to Carboxylic Acids or Amides

The nitrile group of 2-(2-ethylphenyl)acetonitrile can be hydrolyzed to form either 2-(2-ethylphenyl)acetic acid or 2-(2-ethylphenyl)acetamide. This transformation can be achieved under either acidic or basic conditions. libretexts.orgchemistrysteps.com

In acidic hydrolysis, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, facilitating the attack by water. chemistrysteps.com This initially forms an imidic acid, which then tautomerizes to the more stable amide. chemistrysteps.com Further hydrolysis of the amide, which is often slower, yields the carboxylic acid. libretexts.orggoogle.com The use of 30-70% sulfuric acid at temperatures between 100-130 °C is a common method for this conversion. google.com

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com This process also proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylate salt. chemistrysteps.com To drive the reaction to completion, an excess of alkali is often used. google.com

| Reagent/Condition | Product | Notes |

| Acid (e.g., H₂SO₄), Heat | 2-(2-Ethylphenyl)acetic acid | Proceeds via an amide intermediate. libretexts.orgchemistrysteps.comgoogle.com |

| Base (e.g., NaOH), Heat | 2-(2-Ethylphenyl)acetate salt | Requires subsequent acidification to obtain the carboxylic acid. chemistrysteps.com |

| Controlled Hydrolysis | 2-(2-Ethylphenyl)acetamide | Can be isolated by stopping the reaction at the amide stage. libretexts.orgchemistrysteps.com |

Reduction to Amines

The nitrile group can be reduced to a primary amine, 2-(2-ethylphenyl)ethan-1-amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation. chemistrysteps.com The reaction mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion which is then further reduced to the amine. libretexts.org Catalytic hydrogenation is another method that can be used for the reduction of nitriles to primary amines.

| Reagent | Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | 2-(2-Ethylphenyl)ethan-1-amine | A strong reducing agent that effectively reduces nitriles to primary amines. chemistrysteps.com |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | 2-(2-Ethylphenyl)ethan-1-amine | A common industrial method for nitrile reduction. |

Cycloaddition Reactions Involving the Nitrile Moiety

The nitrile group can participate in cycloaddition reactions, acting as a 2π component. rsc.org These reactions are valuable for the construction of cyclic and heterocyclic systems. For example, in [2+2+2] cycloadditions, a nitrile can react with two alkyne molecules, often catalyzed by a transition metal, to form a substituted pyridine (B92270) ring. rsc.orgnih.gov Another example is the [2+2] cycloaddition, which can occur between a nitrile and an alkene, typically under photochemical conditions, to yield a four-membered ring. clockss.orglibretexts.org The efficiency and outcome of these reactions are highly dependent on the specific substrates, catalysts, and reaction conditions. rsc.org

| Reaction Type | Reactants | Product |

| [2+2+2] Cycloaddition | This compound, 2 x Alkyne | Substituted Pyridine |

| [2+2] Cycloaddition | This compound, Alkene | Azetine (four-membered heterocycle) |

Formation of Heterocyclic Compounds

Beyond cycloadditions, the nitrile group of this compound is a versatile precursor for the synthesis of various heterocyclic compounds. musechem.comgoogle.com For instance, reaction with hydrazine (B178648) can lead to the formation of pyrazole (B372694) derivatives. researchgate.netnih.gov Treatment with other bifunctional reagents can yield a wide array of five- and six-membered heterocycles, which are significant scaffolds in medicinal chemistry. researchgate.netnih.govub.edu

| Reagent | Heterocyclic Product |

| Hydrazine (H₂NNH₂) | Pyrazole derivative |

| Substituted Hydrazines | Substituted Pyrazole derivatives |

| Hydroxylamine (B1172632) (NH₂OH) | Isoxazole derivative |

| Amidines | Pyrimidine derivative |

Reactions at the Methylene (B1212753) (CH₂) Group Adjacent to the Nitrile

The methylene group alpha to the nitrile is activated, meaning its protons are acidic and can be removed by a base.

Alpha-Deprotonation and Nucleophilic Reactivity

The protons on the carbon atom adjacent to the nitrile group (the α-carbon) are acidic due to the electron-withdrawing nature of the cyano group, which can stabilize the resulting carbanion through resonance. researchgate.netmdpi.com The pKa of the α-protons of acetonitrile (B52724) itself is approximately 31.3 in DMSO, and while the phenyl ring in this compound will influence this, the principle remains the same. mdpi.com

This acidity allows for the deprotonation of the methylene group by a suitable base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to form a nitrile-stabilized carbanion. researchgate.netlibretexts.org This carbanion is a potent nucleophile and can react with various electrophiles. researchgate.netlibretexts.orglibretexts.org A common application is the alkylation of the α-carbon by reaction with an alkyl halide, which proceeds via an Sₙ2 mechanism to form a new carbon-carbon bond. libretexts.org This reactivity is fundamental in using phenylacetonitrile (B145931) derivatives as building blocks in organic synthesis. researchgate.netontosight.ai

| Base | Resulting Species | Subsequent Reaction with Electrophile (E⁺) |

| Sodium Hydride (NaH) | Nitrile-stabilized carbanion | α-Substitution (e.g., alkylation with R-X) |

| Lithium Diisopropylamide (LDA) | Nitrile-stabilized carbanion | α-Substitution (e.g., acylation with RCOCl) |

Knoevenagel-Type Condensations with Aldehydes and Ketones

The Knoevenagel condensation is a nucleophilic addition reaction of a compound with an active hydrogen to a carbonyl group, which is then followed by a dehydration reaction to produce an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com This reaction is a modification of the aldol (B89426) condensation and is typically catalyzed by a weak base. wikipedia.org The active hydrogen component, in this case, this compound, possesses a methylene group (—CH2—) adjacent to an electron-withdrawing nitrile group (—CN), making the α-hydrogens acidic and susceptible to deprotonation by a base. wikipedia.orglibretexts.org

The general mechanism involves the deprotonation of the α-carbon of this compound by a base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting β-hydroxy nitrile intermediate readily undergoes dehydration to yield the final α,β-unsaturated nitrile. sigmaaldrich.com

The choice of catalyst is crucial; a weak base like piperidine (B6355638) or an amine salt is often employed to prevent the self-condensation of the aldehyde or ketone reactant. wikipedia.org The reaction can be influenced by various factors, including the nature of the carbonyl compound, the catalyst, and the reaction conditions. For instance, ketones are generally less reactive than aldehydes in Knoevenagel condensations. asianpubs.org

Table 1: Examples of Knoevenagel Condensation Reactions

| Aldehyde/Ketone | Catalyst | Product |

| Benzaldehyde | Piperidine | 3-Phenyl-2-(2-ethylphenyl)acrylonitrile |

| Cyclohexanone | DBU/Water | 2-(2-Ethylphenyl)-2-cyclohexylideneacetonitrile |

| 2-Furaldehyde | DBU/Water | 2-(2-Ethylphenyl)-3-(2-furyl)acrylonitrile |

Note: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic strong base that has been shown to be an effective catalyst for Knoevenagel condensations, sometimes in the presence of water. asianpubs.org

Recent advancements in Knoevenagel condensation methodology include the use of ionic liquids as both solvent and catalyst, microwave irradiation to accelerate reaction times, and solvent-free reaction conditions, highlighting the ongoing efforts to develop more efficient and environmentally benign synthetic protocols. sigmaaldrich.comaston.ac.uk

Radical Reactions at the Alpha-Hydrogen

The α-hydrogens of this compound are susceptible to abstraction, leading to the formation of a cyanobenzyl radical. This reactivity is due to the resonance stabilization of the resulting radical by both the adjacent phenyl ring and the nitrile group.

One notable reaction involving the α-hydrogen is deuterium (B1214612) exchange, where the α-hydrogens are replaced with deuterium atoms upon treatment with a deuterium source like D2O, often catalyzed by an acid or base. libretexts.org

While specific studies on radical reactions of this compound are not extensively detailed in the provided results, the general principles of radical chemistry suggest its potential participation in various radical-mediated transformations. For instance, oxidative free radical reactions, often facilitated by transition metals like manganese(III) acetate (B1210297), are known to promote carbon-carbon bond formation. researchgate.net In such a scenario, the α-radical of this compound could potentially add to alkenes, alkynes, or other radical acceptors.

The tert-butoxy (B1229062) radical, generated from the thermal decomposition of di-tert-butyl peroxide (DTBP), can abstract an α-hydrogen from acetonitrile to form a cyanomethyl radical. mdpi.com A similar process could be envisioned for this compound, generating a radical intermediate that could participate in subsequent cyclization or addition reactions. mdpi.com

Reactions on the Ethylphenyl Moiety

The ethylphenyl group of this compound can undergo reactions typical of substituted benzene (B151609) rings and alkyl side chains.

The ethylphenyl ring is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.eglibretexts.orgmasterorganicchemistry.com The ethyl group is an ortho-, para-directing activator, meaning it increases the rate of reaction and directs incoming electrophiles to the positions ortho and para to itself. The cyanomethyl group (—CH2CN) is generally considered to be a deactivating group, which would direct incoming electrophiles to the meta position. The interplay of these two substituents will determine the regioselectivity of the substitution.

Common EAS reactions include:

Nitration: Introduction of a nitro group (—NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst like FeBr3 or AlCl3.

Sulfonation: Introduction of a sulfonic acid group (—SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. minia.edu.eg

The precise location of substitution will depend on the steric hindrance and the relative activating/deactivating effects of the ethyl and cyanomethyl groups. Highly selective reactions that are not dependent on specific directing groups are an area of ongoing research. acs.org

The ethyl side chain can also be a site for chemical modification. For instance, free-radical halogenation can occur at the benzylic position (the carbon atom of the ethyl group attached to the benzene ring) under appropriate conditions (e.g., using N-bromosuccinimide in the presence of a radical initiator). Oxidation of the ethyl group to a carboxylic acid or a ketone is another potential transformation, although this might also affect the cyanomethyl group.

Derivatization Strategies for Analytical and Synthetic Purposes

Derivatization, or the chemical modification of a compound, is a crucial tool in both analytical chemistry and synthetic organic chemistry. chromatographyonline.comnih.govgreyhoundchrom.comspectroscopyonline.com For this compound, derivatization can be used to enhance its detectability in analytical methods or to convert it into other valuable chemical entities.

The nitrile group (—C≡N) is a versatile functional group that can be readily converted into a variety of other functionalities, most notably amides and carboxylic acids.

Hydrolysis to Amides and Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields an amide (2-(2-ethylphenyl)acetamide), while complete hydrolysis gives a carboxylic acid (2-(2-ethylphenyl)acetic acid). The formation of amides is a fundamental transformation in organic synthesis, as the amide bond is a key feature in many biologically active molecules and pharmaceuticals. acs.org

Reduction to Amines: The nitrile group can be reduced to a primary amine (2-(2-ethylphenyl)ethanamine) using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

Ritter-type Reactions: In the presence of a strong acid, nitriles can act as nucleophiles in Ritter-type reactions. For example, reaction with a carbocation source can lead to the formation of N-substituted amides. mdpi.com

Table 2: Key Derivatives of this compound

| Derivative Name | Chemical Formula | Method of Formation |

| 2-(2-Ethylphenyl)acetamide | C10H13NO | Partial hydrolysis of the nitrile |

| 2-(2-Ethylphenyl)acetic acid | C10H12O2 | Complete hydrolysis of the nitrile |

| 2-(2-Ethylphenyl)ethanamine | C10H15N | Reduction of the nitrile |

These derivatization strategies significantly expand the synthetic utility of this compound, allowing for its incorporation into a wide range of more complex molecules. The choice of derivatizing agent and reaction conditions can be tailored to achieve the desired chemical transformation for specific analytical or synthetic goals. chromatographyonline.comresearchgate.net

Chiral Derivatization for Enantiomeric Separation

The enantiomeric separation of chiral compounds is a critical aspect of stereoselective analysis, particularly in the fields of pharmaceutical development and asymmetric synthesis. While direct separation on chiral stationary phases is a common approach, an alternative and often robust method involves chiral derivatization. This technique converts a pair of enantiomers into a pair of diastereomers by reacting them with a single, enantiomerically pure reagent known as a chiral derivatizing agent (CDA). wikipedia.org These resulting diastereomers possess different physical and chemical properties and can, therefore, be separated and quantified using standard, achiral chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). wikipedia.orgtcichemicals.com

For a molecule like this compound, which lacks functional groups that are readily derivatized (e.g., hydroxyl or primary/secondary amine groups), a direct, single-step derivatization is not straightforward. However, a scientifically sound and common strategy involves a two-step approach: hydrolysis of the nitrile functional group followed by derivatization of the resulting carboxylic acid.

Proposed Two-Step Derivatization Strategy

Hydrolysis: The first step involves the hydrolysis of the nitrile group of this compound to form the corresponding carboxylic acid, 2-(2-ethylphenyl)acetic acid. This transformation can be achieved under either acidic or basic conditions, although care must be taken to avoid racemization of the chiral center, which can sometimes occur under harsh reaction conditions.

Derivatization of the Carboxylic Acid: The resulting chiral carboxylic acid, 2-(2-ethylphenyl)acetic acid, can then be reacted with a chiral derivatizing agent to form a pair of diastereomers. Common CDAs for carboxylic acids are chiral alcohols or chiral amines, which lead to the formation of diastereomeric esters or amides, respectively.

Formation of Diastereomeric Esters: The carboxylic acid can be esterified with a chiral alcohol, such as (R)-(+)-1-phenylethanol or (R)-(-)-2-pentanol, in the presence of a suitable coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) or after conversion of the carboxylic acid to a more reactive acyl chloride.

Formation of Diastereomeric Amides: Alternatively, the carboxylic acid can be converted into an amide by reaction with a chiral amine, for instance, (S)-(-)-1-phenylethylamine, using a peptide coupling reagent.

The choice of the derivatizing agent is crucial and depends on factors such as reaction efficiency, the absence of racemization during the reaction, and the chromatographic properties of the resulting diastereomers. researchgate.net

Chromatographic Separation of Diastereomers

Once the diastereomeric derivatives are formed, they can be separated on a standard achiral chromatographic column. Gas chromatography is often suitable for the volatile diastereomeric esters formed from smaller chiral alcohols, while HPLC is a versatile technique for a wider range of derivatives, including less volatile esters and amides. science.govnih.gov The separation is based on the different interactions of the diastereomers with the stationary phase, leading to different retention times.

The following table presents illustrative data for the gas chromatographic separation of diastereomeric esters of 2-phenylpropionic acid, a compound structurally analogous to 2-(2-ethylphenyl)acetic acid. This data demonstrates the typical resolution that can be achieved with this method.

| Chiral Derivatizing Agent (CDA) | Analyte | Derivative Type | Chromatographic Method | Stationary Phase | Retention Time (Diastereomer 1) (min) | Retention Time (Diastereomer 2) (min) | Separation Factor (α) | Reference |

|---|---|---|---|---|---|---|---|---|

| (R)-(-)-2-Pentanol | 2-Phenylpropionic acid | Diastereomeric Ester | GC | CP Chirasil-DEX CB | 15.21 | 15.88 | 1.04 | nih.gov |

| (S)-(+)-2-Butanol | 2-Phenylpropionic acid | Diastereomeric Ester | GC | CP Chirasil-DEX CB | 12.54 | 12.97 | 1.03 | nih.gov |

Detailed Research Findings

Research on the enantiomeric separation of various chiral carboxylic acids has demonstrated the efficacy of this derivatization approach. For instance, studies on profen drugs (a class of 2-arylpropionic acids) have shown successful separation of diastereomeric amides formed with chiral amines using reversed-phase HPLC. researchgate.net The resolution values (Rs) for such separations are often greater than 1.5, indicating baseline separation, which is ideal for accurate quantification. researchgate.net The use of chiral amines like (S)-anabasine has been shown to not only enable enantiomeric separation but also significantly enhance the detectability of the carboxylic acids in mass spectrometry by introducing a readily ionizable group. nih.govresearchgate.net

Applications of 2 2 Ethylphenyl Acetonitrile and Its Derivatives in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

As a bifunctional molecule, 2-(2-Ethylphenyl)acetonitrile offers two primary points for chemical modification: the α-carbon adjacent to the nitrile and the nitrile group itself. This dual reactivity allows it to serve as a foundational component in the assembly of more intricate molecules. The phenylacetonitrile (B145931) scaffold is recognized as a crucial intermediate in the manufacturing of various fine chemicals. fortunebusinessinsights.comnih.gov

Pharmaceutical Intermediates and Drug Discovery

The most significant application of this compound in the pharmaceutical sector is its role as a precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Etodolac. jetir.orgiosrjournals.org The synthesis of Etodolac relies on the key intermediate 7-ethyltryptophol. researchgate.netscribd.com This intermediate is prepared from 2-ethylphenylhydrazine hydrochloride, a compound synthetically accessible from this compound through reduction of the nitrile to an amine, followed by diazotization and subsequent reduction. researchgate.net The conversion of 7-ethyltryptophol to Etodolac establishes a direct synthetic lineage from this compound to a commercially significant active pharmaceutical ingredient (API). jetir.orggpatindia.com

| Target Pharmaceutical | Key Intermediate Derived from this compound | Therapeutic Class |

|---|---|---|

| Etodolac | 7-Ethyltryptophol | Non-Steroidal Anti-Inflammatory Drug (NSAID) |

Agrochemical Synthesis

While specific examples detailing the use of this compound in agrochemical synthesis are not extensively documented, the broader class of phenylacetonitrile derivatives serves as important intermediates in this industry. fortunebusinessinsights.com Phenylacetonitrile and its analogues are utilized as starting materials for fungicides and insecticides. nih.gov For instance, substituted α-(phenylhydrazono)phenylacetonitrile derivatives have been prepared and evaluated as pro-pesticides against various mite and insect pests. nih.gov Furthermore, thiazole (B1198619) derivatives, known for their physiological activities, are integral to the development of pesticides, and their synthesis can involve nitrile-containing precursors. researchgate.net Given these precedents, this compound represents a potential building block for novel agrochemicals.

Materials Science Applications

The application of this compound in materials science is an emerging area. Generally, aromatic nitriles and their derivatives are valuable precursors for creating functional organic materials. researchgate.net Phenylacetonitrile, the parent compound, is used as an intermediate in the production of dyes. The rigid and electronically tunable nature of the substituted phenyl ring in this compound makes it a candidate for incorporation into larger conjugated systems used in organic electronics, such as Organic Light-Emitting Diodes (OLEDs). researchgate.netnbinno.com The development of organic materials from natural or nature-inspired building blocks is a growing field, suggesting potential pathways for utilizing such versatile synthetic intermediates. spie.org

Role in Catalytic Cycles and Ligand Design

The nitrile group (–C≡N) in this compound possesses a lone pair of electrons on the nitrogen atom, making it a potential coordinating ligand for transition metals. Acetonitrile (B52724) (CH₃CN) is widely used as a labile ligand in coordination chemistry and catalysis, readily displaced by other ligands to facilitate catalytic cycles. mdpi.com However, specific studies detailing the application of this compound as a distinct ligand or its direct participation within a catalytic cycle are not prominent in the current literature. libretexts.org Its potential as a ligand would be influenced by the steric hindrance imposed by the 2-ethylphenyl group, which could be exploited to modulate the selectivity and activity of a metal center.

Synthesis of Nitrogen-Containing Heterocycles

The nitrile functionality is a versatile handle for constructing nitrogen-containing ring systems, which are core structures in many pharmaceuticals and biologically active molecules. mdpi.com

Indoles: As previously noted, a primary application of this compound is in the synthesis of the indole-containing drug Etodolac. The synthetic pathway proceeds through 7-ethyltryptophol, which contains the indole (B1671886) core. iosrjournals.orgscribd.com This demonstrates a robust method for constructing a substituted indole ring system from a this compound precursor. The synthesis of various other indole derivatives often relies on cyclization reactions of appropriately substituted anilines or related compounds, which are accessible from arylacetonitriles. organic-chemistry.orgopenmedicinalchemistryjournal.comdergipark.org.trresearchgate.net

Quinolines: The synthesis of quinolines, another critical heterocyclic motif, can be achieved through various methods, including the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. organic-chemistry.orgnih.gov While not a direct precursor, this compound can be transformed into intermediates suitable for such cyclizations. Furthermore, modern synthetic methods have utilized acetonitrile as a nitrogen source in three-component reactions to build the quinoline (B57606) scaffold, suggesting that this compound could similarly serve as a synthon in catalyst-mediated annulation reactions. nih.govorganic-chemistry.orgmdpi.com

Other Heterocycles: The reactivity of the nitrile group allows for its participation in cyclization reactions to form a variety of other heterocycles. For example, Michael addition reactions involving arylacetonitriles can lead to precursors for substituted pyrroles. nih.govmdpi.com Reductive cyclization is another powerful strategy where the nitrile group is transformed and incorporated into a new ring system. ub.edunih.gov

Precursor to Biologically Active Compounds

Beyond its role as an intermediate for established drugs, derivatives of this compound have been synthesized and evaluated for their own biological activities, particularly in the realm of oncology. Research has shown that ethylenediurea (B156026) derivatives synthesized using a 2-ethylphenyl moiety exhibit notable anti-proliferative effects. nih.gov Specifically, compounds such as 2-(2-oxoimidazolidin-1-yl)ethyl-N-(2-ethylphenyl) urea (B33335) and its carbamate (B1207046) analog have been prepared and studied for their potential as anticancer agents. nih.gov This highlights a direct application of the core structure in the discovery of new bioactive molecules. The broader classes of phenylacetonitriles and 2-phenylindoles have also been extensively investigated for antiproliferative and pro-apoptotic activities against various cancer cell lines. mdpi.comsemanticscholar.orgnih.govresearchgate.netnih.gov

| Compound Name | Observed Biological Activity |

|---|---|

| 2-(2-oxoimidazolidin-1-yl)ethyl-N-(2-ethylphenyl) urea | Antiproliferative |

| 2-(2-oxoimidazolidin-1-yl)ethyl-N-(2-ethylphenyl) carbamate | Antiproliferative |

Purification and Handling Considerations in Academic Research

Methods for Achieving High Purity for Research Applications

Achieving a high degree of purity for 2-(2-Ethylphenyl)acetonitrile is crucial for its use in sensitive research applications. Several methods can be employed to remove impurities that may interfere with subsequent reactions or analyses.

Distillation Techniques